7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

概述

描述

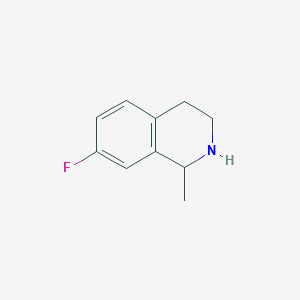

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position on the isoquinoline ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 7-fluoroisoquinoline and methylamine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with the use of catalysts such as palladium on carbon for the hydrogenation step.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: The compound can be further reduced to form fully saturated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

作用机制

Target of Action

Its close analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), has been shown to have a broad spectrum of action in the brain . It’s reasonable to hypothesize that 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline may have similar targets.

Mode of Action

1metiq, a related compound, has been found to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It’s plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 1metiq affects dopamine metabolism . Therefore, it’s possible that this compound may also influence similar pathways and their downstream effects.

Result of Action

Related compounds like 1metiq have been found to have neuroprotective properties . It’s plausible that this compound may have similar effects.

生化分析

Biochemical Properties

It is known that tetrahydroisoquinolines can interact with various enzymes, proteins, and other biomolecules . For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been found to prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins .

Cellular Effects

Studies on 1-Methyl-1,2,3,4-tetrahydroisoquinoline have shown that it can influence cell function by modulating dopamine metabolism . It has also been found to have neuroprotective properties .

Molecular Mechanism

1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been found to exert its effects at the molecular level through several mechanisms, including monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system .

Dosage Effects in Animal Models

Studies on 1-Methyl-1,2,3,4-tetrahydroisoquinoline have shown that it produces an antidepressant-like effect similar to the effect of imipramine following systemic administration in rats .

Metabolic Pathways

It is known that tetrahydroisoquinolines can be formed as condensation products of biogenic amines with aldehydes or α-keto acids by the so-called Pictet–Spengler reaction .

科学研究应用

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and cancer.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of tetrahydroisoquinoline derivatives.

Industrial Applications: The compound is used in the development of novel materials and chemical processes.

相似化合物的比较

- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

- 7-Fluoro-2-methylquinoline

- 7-Nitro-1,2,3,4-tetrahydroisoquinoline

- 7-Methyl-1,2,3,4-tetrahydroisoquinoline

Comparison:

- 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a fluorine atom and a methyl group, which can influence its chemical reactivity and biological activity.

- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline lacks the methyl group, which may result in different reactivity and biological properties.

- 7-Fluoro-2-methylquinoline has a similar structure but differs in the position of the methyl group, affecting its chemical behavior.

- 7-Nitro-1,2,3,4-tetrahydroisoquinoline contains a nitro group instead of a fluorine atom, leading to different electronic properties and reactivity.

- 7-Methyl-1,2,3,4-tetrahydroisoquinoline lacks the fluorine atom, which can alter its chemical and biological characteristics.

生物活性

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (7F-MTIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

7F-MTIQ is a derivative of tetrahydroisoquinoline, characterized by the presence of a fluorine atom at the 7-position and a methyl group at the 1-position. Its molecular formula is with a molecular weight of approximately 167.21 g/mol. The compound's structure is vital for its interaction with biological targets and its subsequent activity.

1. Neuroprotective Effects

Research indicates that 7F-MTIQ exhibits neuroprotective properties, particularly in models of neurodegeneration. A study demonstrated that it could inhibit apoptosis in neuronal cells by modulating key apoptotic pathways, such as the caspase cascade. Specifically, it was shown to prevent the cleavage of PARP and reduce genomic DNA fragmentation in rodent models of ischemic injury .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. In vitro studies suggest that 7F-MTIQ can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage associated with various diseases, including neurodegenerative disorders .

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of 7F-MTIQ reveal moderate efficacy against several bacterial strains. In particular, it has shown inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential applications in treating infections caused by these pathogens .

The biological activities of 7F-MTIQ can be attributed to several mechanisms:

- Caspase Inhibition : By inhibiting caspase-3 activation, 7F-MTIQ prevents apoptosis in neuronal cells.

- Free Radical Scavenging : The compound’s ability to neutralize reactive oxygen species (ROS) contributes to its neuroprotective and antioxidant effects.

- Protein Interaction Modulation : Research suggests that 7F-MTIQ may interact with specific protein targets involved in cell signaling pathways, enhancing its therapeutic potential.

Neuroprotection in Ischemic Models

In a series of experiments involving rodent models subjected to ischemic conditions, 7F-MTIQ was administered prior to inducing ischemia. Results showed a significant reduction in neuronal cell death compared to control groups. The protective effects were linked to decreased levels of apoptotic markers and preserved neuronal integrity post-injury .

Antimicrobial Testing

In antimicrobial assays, 7F-MTIQ was tested against various bacterial strains using standard disk diffusion methods. The results indicated that while the compound exhibited moderate activity against certain bacteria, further optimization may enhance its efficacy .

Comparative Analysis

Future Directions

The promising biological activities of 7F-MTIQ warrant further investigation into its pharmacological properties and potential therapeutic applications. Future research should focus on:

- Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity.

- In Vivo Studies : Conducting comprehensive animal studies to evaluate long-term safety and efficacy.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

属性

IUPAC Name |

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLWMCKKBJGKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249624-75-7 | |

| Record name | 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。